6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione
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Overview
Description
6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione is a heterocyclic compound that features a fused thiazole and pyrazine ring system This compound is of significant interest due to its potential biological activities and its utility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione typically involves the cyclization of appropriate thiazole and pyrazine precursors. One common method involves the reaction of 2-chloropyrazine with thioamide derivatives under acidic conditions to form the desired thiazolo[4,5-b]pyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, dimethylformamide.
Catalysts: Triethylamine.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of thiazole and pyrazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione: Similar structure but with a pyridine ring instead of a pyrazine ring.
Thiazolo[4,5-b]pyridines: These compounds share the thiazole ring but differ in the fused heterocyclic system.
Uniqueness
6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione is unique due to its specific combination of a thiazole and pyrazine ring system, which imparts distinct chemical and biological properties. Its chlorine and thione functionalities further enhance its reactivity and potential for diverse applications in medicinal chemistry and chemical synthesis .
Properties
IUPAC Name |
6-chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S2/c6-2-1-7-3-4(8-2)11-5(10)9-3/h1H,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVXNNSIZDJXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=S)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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